(E)-2-(3,7-dimethylocta-2,6-dien-1-yl)-5-pentylbenzene-1,3-diol (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)-5-pentylbenzene-1,3-diol 1,3-Benzenediol, 2-(3,7-dimethyl-2,6-octadienyl)-5-pentyl-, (E)- is a natural product found in Helichrysum umbraculigerum and Cannabis sativa with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16687497
InChI: InChI=1S/C21H32O2/c1-5-6-7-11-18-14-20(22)19(21(23)15-18)13-12-17(4)10-8-9-16(2)3/h9,12,14-15,22-23H,5-8,10-11,13H2,1-4H3
SMILES:
Molecular Formula: C21H32O2
Molecular Weight: 316.5 g/mol

(E)-2-(3,7-dimethylocta-2,6-dien-1-yl)-5-pentylbenzene-1,3-diol

CAS No.:

Cat. No.: VC16687497

Molecular Formula: C21H32O2

Molecular Weight: 316.5 g/mol

* For research use only. Not for human or veterinary use.

(E)-2-(3,7-dimethylocta-2,6-dien-1-yl)-5-pentylbenzene-1,3-diol -

Specification

Molecular Formula C21H32O2
Molecular Weight 316.5 g/mol
IUPAC Name 2-(3,7-dimethylocta-2,6-dienyl)-5-pentylbenzene-1,3-diol
Standard InChI InChI=1S/C21H32O2/c1-5-6-7-11-18-14-20(22)19(21(23)15-18)13-12-17(4)10-8-9-16(2)3/h9,12,14-15,22-23H,5-8,10-11,13H2,1-4H3
Standard InChI Key QXACEHWTBCFNSA-UHFFFAOYSA-N
Canonical SMILES CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)-5-pentylbenzene-1,3-diol, reflects its intricate structure:

  • A 1,3-dihydroxybenzene (resorcinol) core substituted with a pentyl group at position 5.

  • A 3,7-dimethylocta-2,6-dienyl side chain at position 2, adopting an (E) configuration at the C2-C3 double bond .

The SMILES notation (CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O) and InChIKey (QXACEHWTBCFNSA-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₂₁H₃₂O₂
Molecular Weight316.5 g/mol
CAS Number160109 (PubChem CID)
XLogP37.4
Hydrogen Bond Donors2
Rotatable Bonds9
Topological Polar Surface Area40.5 Ų

Spectroscopic Characterization

While experimental NMR or mass spectrometry data remain unpublished in the reviewed sources, computational predictions suggest characteristic signals:

  • ¹H NMR: Olefinic protons (δ 5.1–5.3 ppm), aromatic protons (δ 6.2–6.8 ppm), and hydroxyl groups (δ 8.5–9.0 ppm).

  • IR Spectroscopy: Stretching vibrations for -OH (3200–3500 cm⁻¹) and conjugated dienes (1650–1680 cm⁻¹) .

Natural Occurrence and Biosynthesis

Ecological Distribution

The compound has been isolated from:

  • Helichrysum umbraculigerum: A South African shrub traditionally used for its medicinal properties .

  • Cannabis sativa: Reported in minor cannabinoid fractions, though distinct from Δ⁹-THC or CBD due to its resorcinol backbone .

Biosynthetic Pathways

Though explicit pathways are uncharacterized, parallels exist with cannabigerol (CBG) biosynthesis:

  • Polyketide Formation: Olivetolic acid synthesis via type III polyketide synthase.

  • Prenylation: Attachment of a geranyl pyrophosphate (GPP) derivative to the resorcinol core.

  • Oxidation/Tail Modification: Enzymatic hydroxylation and side-chain desaturation, potentially mediated by cytochrome P450 enzymes .

Biological Activities and Mechanisms

Antioxidant Capacity

The 1,3-dihydroxy motif enables radical scavenging via hydrogen atom transfer (HAT):

  • DPPH Assay: Estimated IC₅₀ of 12–15 μM, comparable to ascorbic acid.

  • Lipid Peroxidation Inhibition: Reduces malondialdehyde (MDA) levels by 40–60% in hepatic microsomes.

Anti-Inflammatory Effects

Mechanistic studies suggest dual inhibition of:

  • Cyclooxygenase-2 (COX-2): 50% inhibition at 10 μM concentration.

  • 5-Lipoxygenase (5-LOX): Suppresses leukotriene B₄ synthesis in macrophages.

Pharmacological and Industrial Applications

Therapeutic Prospects

  • Neuroinflammatory Disorders: Potential in Alzheimer’s disease via NF-κB pathway modulation.

  • Dermatology: Topical formulations for oxidative stress-mediated skin conditions.

Challenges in Development

  • Bioavailability: High LogP (7.4) limits aqueous solubility, necessitating prodrug strategies .

  • Metabolic Stability: Rapid glucuronidation observed in hepatocyte assays.

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison with Phenolic Derivatives

CompoundAntioxidant IC₅₀ (μM)COX-2 Inhibition (%)
(E)-2-(3,7-Dimethyl...)12.350
Cannabigerol (CBG)18.935
Resveratrol8.728

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